6-phenethylsulfanyl-7H-purin-2-amine
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Overview
Description
6-phenethylsulfanyl-7H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a phenethylsulfanyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenethylsulfanyl-7H-purin-2-amine typically involves the reaction of 6-chloropurine with phenethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-phenethylsulfanyl-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the phenethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purine derivatives.
Substitution: Various substituted purine compounds.
Scientific Research Applications
6-phenethylsulfanyl-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-phenethylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A cytokinin that promotes cell division and growth in plants.
GNF351: A purine derivative that acts as an aryl hydrocarbon receptor antagonist.
Uniqueness
6-phenethylsulfanyl-7H-purin-2-amine is unique due to the presence of the phenethylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other purine derivatives, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
6-(2-phenylethylsulfanyl)-7H-purin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c14-13-17-11-10(15-8-16-11)12(18-13)19-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAAKNYXXIVNCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=NC3=C2NC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359128 |
Source
|
Record name | NSC35866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92025-69-9 |
Source
|
Record name | NSC35866 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC35866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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